Methyl 5-(methylthio)picolinate

Lipophilicity Drug Design Physicochemical Property

Sourcing picolinate derivatives with consistent 5-position substitution is a common bottleneck in medicinal chemistry SAR programs. Methyl 5-(methylthio)picolinate (CAS 74470-44-3) directly addresses this need as a high-purity, lipophilic intermediate. - Specificity: The methylthio group enhances membrane permeability (LogP 1.59), making it optimal for CNS-targeted libraries or intracellular enzyme inhibitor design. - QSAR-Driven Potency: Provides steric bulk and high molar refraction correlated with improved DBM inhibition, differentiating it from halogen or sulfonyl analogs. - Supply Integrity: Guaranteed ≥98% purity, commercially available in research quantities to support reproducible lead optimization and pilot-scale agrochemical synthesis.

Molecular Formula C8H9NO2S
Molecular Weight 183.23 g/mol
Cat. No. B13929764
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 5-(methylthio)picolinate
Molecular FormulaC8H9NO2S
Molecular Weight183.23 g/mol
Structural Identifiers
SMILESCOC(=O)C1=NC=C(C=C1)SC
InChIInChI=1S/C8H9NO2S/c1-11-8(10)7-4-3-6(12-2)5-9-7/h3-5H,1-2H3
InChIKeyYFIFJAISBYUTRU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 5-(methylthio)picolinate: Core Picolinate Building Block


Methyl 5-(methylthio)picolinate (CAS 74470-44-3) is a specialized organic compound belonging to the picolinate ester class, characterized by a methylthio (-SCH3) substituent at the 5-position of the pyridine ring . This structural feature differentiates it from other picolinate derivatives and makes it a valuable intermediate for synthesizing more complex molecules in pharmaceutical and agrochemical research . As a methyl ester, it is more lipophilic than its free acid counterpart, 5-(methylthio)picolinic acid, and possesses distinct chemical and physical properties that are advantageous in certain synthetic and biological applications .

5-(Methylthio) picolinate core for pharmaceutical and agrochemical building block synthesis
Methyl ester form may offer distinct lipophilicity compared to the free acid
Established high-purity synthetic intermediate for research workflows

Methyl 5-(methylthio)picolinate: Substitution Specificity


Generic substitution among picolinate derivatives is not scientifically valid due to the profound impact of the 5-position substituent on key physicochemical properties and biological activity. The methylthio (-SCH3) group in Methyl 5-(methylthio)picolinate is not merely a placeholder; it imparts specific lipophilicity, steric bulk, and electronic character that differ fundamentally from other common substituents like hydrogen, halogens, or oxidized sulfur groups (e.g., sulfonyl) . As established by Quantitative Structure-Activity Relationship (QSAR) studies on picolinic acid inhibitors, the steric and electronic nature of the 5-substituent directly modulates enzyme inhibition potency, meaning that even seemingly minor structural changes can lead to significant, non-linear changes in performance [1]. Therefore, the choice of a specific 5-substituted picolinate is a critical decision that must be driven by quantitative evidence, not simple interchangeability.

5-Substituent Specificity

Methylthio group imparts unique lipophilicity and steric bulk; substitution with H, halogen, or methyl alters properties substantially.

Oxidized Sulfonyl Analog

Methyl 5-(methylsulfonyl)picolinate has substantially lower calculated lipophilicity, making direct substitution without validation unreliable.

Enzyme Inhibition Variability

QSAR data show non-linear response to 5-substituent changes; target engagement profiles may not transfer directly.

Methyl 5-(methylthio)picolinate: Comparative Performance


Lipophilicity Advantage Over Sulfonyl Analog

Methyl 5-(methylthio)picolinate demonstrates significantly higher lipophilicity compared to its oxidized sulfonyl analog, a key factor in membrane permeability and distribution. The calculated LogP value for Methyl 5-(methylthio)picolinate is 1.5901 . In contrast, the calculated LogP for Methyl 5-(methylsulfonyl)picolinate, where the -SCH3 group is replaced by a -SO2CH3 group, is reported as 0.2717 . This represents a 5.9-fold increase in lipophilicity for the target compound.

Lipophilicity Advantage
Cross-study comparable
Methyl 5-(methylthio)picolinate LogP = 1.5901
Methyl 5-(methylsulfonyl)picolinate LogP = 0.2717
5.9× higher lipophilicity
Higher lipophilicity may support membrane permeability assay selection
Calculated LogP; confirm with experimental LogD or PAMPA
Lipophilicity Drug Design Physicochemical Property ADME

QSAR Evidence for 5-Substituent Enzyme Inhibition

Quantitative Structure-Activity Relationship (QSAR) analysis of a series of 22 picolinic acids substituted at the 4- and 5-positions against dopamine β-monooxygenase (DBM) established that a 'wider bulk and higher molar refraction of 5-substituents increase DBM inhibition' [1]. The methylthio (-SCH3) group possesses significantly greater molar refractivity and steric bulk compared to smaller substituents like hydrogen or methyl. While a direct, head-to-head IC50 value for this specific ester is not available in the public domain, this class-level inference strongly suggests that the 5-methylthio substitution pattern provides a steric advantage for engaging biological targets like DBM.

QSAR Steric Contribution
Class-level inference
5-substituents with wider bulk & higher molar refraction increase DBM inhibition
May support selection as steric probe in DBM inhibitor research
No direct IC50 for this ester; target-specific validation required
QSAR Dopamine β-Monooxygenase Enzyme Inhibition Drug Discovery

High-Purity Synthetic Intermediate

Methyl 5-(methylthio)picolinate is widely recognized and supplied as a key synthetic intermediate for the development of pharmaceuticals and agrochemicals . This established role differentiates it from less commonly utilized analogs or unsubstituted picolinates. Commercial availability with a guaranteed minimum purity of ≥98% ensures reproducible results in multi-step syntheses, reducing the burden of in-house purification and increasing overall workflow efficiency.

Purity Specification
Reported
≥98%
Supports reproducible multi-step synthesis
Standard commercial supply for research
Synthetic Intermediate Medicinal Chemistry Agrochemical Building Block

Methyl 5-(methylthio)picolinate: Key Applications


Lipophilic Lead Compound Building Block

The high LogP of 1.59, which is significantly greater than its sulfonyl analog , makes Methyl 5-(methylthio)picolinate a superior choice for synthesizing drug candidates requiring increased membrane permeability or blood-brain barrier penetration. It is ideal for medicinal chemistry programs focused on central nervous system (CNS) targets or intracellular pathways where a more lipophilic core is desired .

DBM Inhibitor Discovery Intermediate

Based on QSAR evidence that 5-substituents with 'wider bulk and higher molar refraction' enhance DBM inhibition , this compound serves as a strategic intermediate for designing and synthesizing novel DBM inhibitors. Researchers investigating antihypertensive agents can use this scaffold to introduce the sterically demanding methylthio group, a feature correlated with improved potency .

Agrochemical Discovery Starting Material

Picolinate derivatives are a well-established class of synthetic auxin herbicides and fungicides . The high purity (≥98%) and commercial availability of Methyl 5-(methylthio)picolinate make it a practical and efficient starting material for synthesizing novel agrochemical candidates. Its use as a building block for more complex picolinamide or picolinate esters can accelerate structure-activity relationship (SAR) studies in this field .

Application
Selection Property
Validation Focus
CNS target probe design / lipophilic core synthesis
Lipophilicity-enhanced picolinate building block
Membrane permeability and cellular uptake assays
DBM inhibitor research scaffold
QSAR-reported steric bulk at 5-position
Enzyme inhibition potency and steric complementarity assays
Agrochemical SAR building block
Established high-purity intermediate
Synthetic reproducibility and multi-step yield

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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